molecular formula C8H12IN3O4S B115452 1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1h-imidazole CAS No. 154475-33-9

1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1h-imidazole

Cat. No.: B115452
CAS No.: 154475-33-9
M. Wt: 373.17 g/mol
InChI Key: DAQQNSOGJTTXBA-UHFFFAOYSA-N
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Description

1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1H-imidazole is a chemical compound with the molecular formula C8H12IN3O4S and a molecular weight of 373.17 g/mol . This compound is characterized by its unique structure, which includes an ethylsulfonyl group, an iodine atom, a methyl group, and a nitro group attached to an imidazole ring. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1H-imidazole can be achieved through several synthetic routes. One common method involves the reaction of tinidazole-related compound B with iodine and other reagents under specific conditions . The reaction typically requires a controlled environment with precise temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.

Chemical Reactions Analysis

1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1H-imidazole undergoes various chemical reactions, including:

Common reagents used in these reactions include iodine, hydrogen gas, metal hydrides, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethylsulfonyl group may also play a role in modulating the compound’s activity by influencing its solubility and reactivity .

Comparison with Similar Compounds

1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1H-imidazole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to other nitroimidazole derivatives.

Properties

IUPAC Name

1-(2-ethylsulfonylethyl)-5-iodo-2-methyl-4-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12IN3O4S/c1-3-17(15,16)5-4-11-6(2)10-8(7(11)9)12(13)14/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQQNSOGJTTXBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CCN1C(=NC(=C1I)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12IN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379473
Record name 1-[2-(Ethanesulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154475-33-9
Record name 1-[2-(Ethanesulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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